Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride
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Overview
Description
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H40ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride typically involves the reaction of benzyldimethylamine with 2-(2-methyloctylphenoxy)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride
- Benzyldimethyl(2-(1-oxoallyl)oxyethyl)ammonium chloride
- Benzyldimethyl(2-(1-oxoallyl)oxypropyl)ammonium chloride
Uniqueness
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong membrane disruption and antimicrobial activity .
Properties
CAS No. |
71975-57-0 |
---|---|
Molecular Formula |
C26H40ClNO |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WYWLCCDSEPNOPK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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